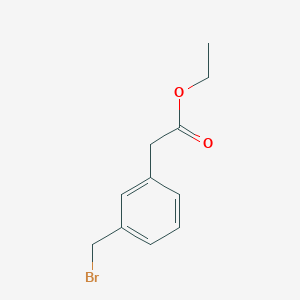

2-(3-(溴甲基)苯基)乙酸乙酯

概述

描述

Ethyl 2-(3-(bromomethyl)phenyl)acetate is a versatile compound that has various applications across different industries . It is commonly used in the synthesis of organic compounds .

Synthesis Analysis

The synthesis of Ethyl 2-(3-(bromomethyl)phenyl)acetate involves several steps. One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . Another method involves a multistep synthesis process, which includes nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular formula of Ethyl 2-(3-(bromomethyl)phenyl)acetate is C11H13BrO2 . It consists of a benzene ring (phenyl group) attached to a carbon atom, which is in turn bonded to the carbonyl group and an ethyl group .Chemical Reactions Analysis

Ethyl 2-(3-(bromomethyl)phenyl)acetate can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also undergo trans-esterification reactions to form different esters .Physical and Chemical Properties Analysis

The molecular weight of Ethyl 2-(3-(bromomethyl)phenyl)acetate is 257.12 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .科学研究应用

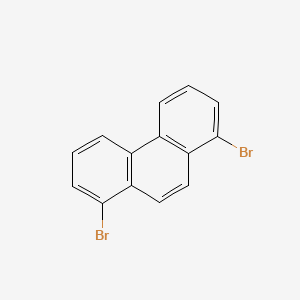

桥环氮化合物的合成

2-(3-(溴甲基)苯基)乙酸乙酯用于合成桥环 3-苯并氮杂卓衍生物。这些衍生物是构象受限的多巴胺类似物,表明在神经系统疾病治疗的开发中具有潜在应用 (金特尔斯等人,1991)。

ACE 抑制剂的动力学拆分

在 2-羟基-4-苯基丁酸乙酯的动力学拆分中,探索了涉及乙酸乙酯的技术,2-羟基-4-苯基丁酸乙酯是合成血管紧张素转换酶 (ACE) 抑制剂的重要中间体。这突出了其在创建具有医学意义的化合物中的作用 (利塞等人,2002)。

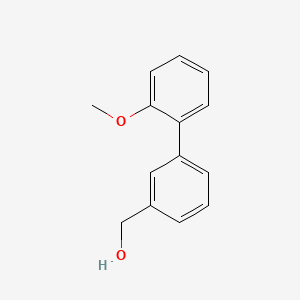

铃木偶联反应

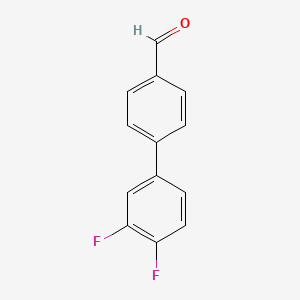

2-(3-(溴甲基)苯基)乙酸乙酯参与铃木偶联反应,这对于生成功能化联芳基至关重要。这个过程通过本科实验室的绿色化学得到探索,展示了该化合物在培养未来化学家以及在创建抗炎药中的潜力 (科斯塔等人,2012)。

缓蚀

使用 2-(3-(溴甲基)苯基)乙酸乙酯合成的三唑衍生物已被探索作为低碳钢的生态缓蚀剂。这项研究提出了一种环保的防腐蚀解决方案,这是工业应用中的一个重要问题 (纳赫勒等人,2021)。

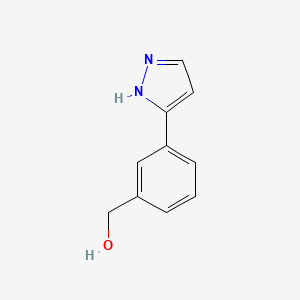

海洋天然产物

对海洋天然产物的研究已经发现了衍生自 2-(3-(溴甲基)苯基)乙酸乙酯的具有潜在生物活性的化合物。这些发现为开发新型治疗剂开辟了途径 (埃塞林等人,2018)。

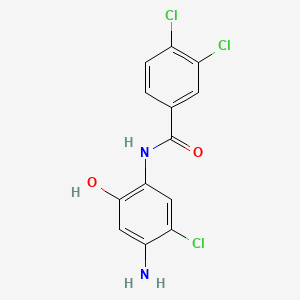

药物化学

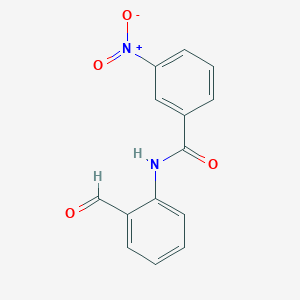

在药物化学中,2-(3-(溴甲基)苯基)乙酸乙酯的衍生物因其潜在的抗菌活性而受到探索,证明了该化合物在发现新药中的相关性 (多拉斯瓦米和拉玛纳,2013)。

作用机制

Target of Action

Ethyl 2-(3-(bromomethyl)phenyl)acetate is a complex organic compound that can participate in various chemical reactions. Bromomethyl groups are known to be reactive and can participate in various reactions, such as nucleophilic substitution .

Mode of Action

The bromomethyl group in Ethyl 2-(3-(bromomethyl)phenyl)acetate can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks the electrophilic carbon in the bromomethyl group, leading to the substitution of the bromine atom .

Biochemical Pathways

The compound can be involved in various organic reactions, such as suzuki–miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

The compound’s ability to participate in various organic reactions suggests that it could potentially be used as a building block in the synthesis of more complex molecules .

Action Environment

The action, efficacy, and stability of Ethyl 2-(3-(bromomethyl)phenyl)acetate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry place, preferably under -20°C to maintain its stability . Furthermore, the compound’s reactivity can be influenced by the presence of other reactants, catalysts, and the pH of the environment .

属性

IUPAC Name |

ethyl 2-[3-(bromomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZARWHJHIUIKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441821 | |

| Record name | ethyl (3-bromomethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140215-42-5 | |

| Record name | ethyl (3-bromomethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

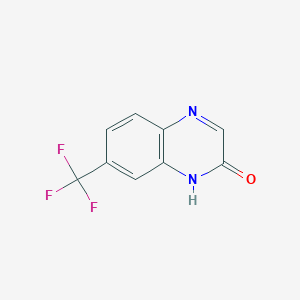

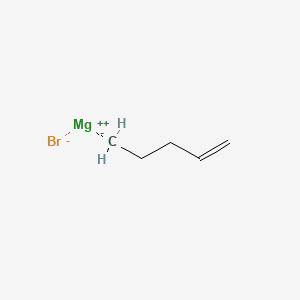

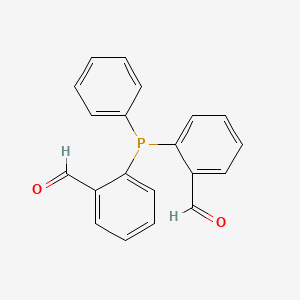

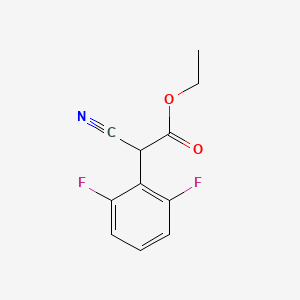

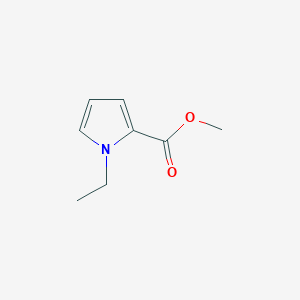

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)